2-(1-Naphthyl)-1,3-benzoxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-12-8-9-16-15(10-12)19-17(20-16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQQMVULPNMPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95888-03-2 | |
| Record name | 2-(1-NAPHTHYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2 1 Naphthyl 1,3 Benzoxazol 5 Amine
Classical and Conventional Synthetic Routes to 1,3-Benzoxazoles
Traditional methods for the synthesis of the 1,3-benzoxazole scaffold are well-established, typically proceeding through a two-step sequence involving condensation followed by cyclization. These routes are valued for their reliability and the use of readily available starting materials.
Condensation Reactions Involving 2-Aminophenol Precursors
The cornerstone of classical benzoxazole (B165842) synthesis is the condensation of a 2-aminophenol derivative with a carbonyl-containing compound. nih.gov For the specific synthesis of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine, the logical starting materials would be a 2,4-disubstituted aminophenol and a derivative of 1-naphthalene carboxylic acid.
A primary route involves the reaction of 4-amino-2-aminophenol with 1-naphthaldehyde. This reaction forms a Schiff base intermediate, (E)-4-((naphthalen-1-ylmethylene)amino)benzene-1,3-diol, through the nucleophilic attack of the more reactive amino group on the aldehyde's carbonyl carbon, followed by dehydration. The choice of solvent and catalyst can influence the reaction rate and yield. A similar condensation between 1-naphthaldehyde and 3-aminophenol has been documented to produce the corresponding Schiff base, (Z)-3-((naphthalen-1-ylmethylene)amino)phenol. nih.gov
Alternatively, the condensation can be performed using 1-naphthoyl chloride and 4-amino-2-aminophenol. This reaction proceeds via nucleophilic acyl substitution to form an N-(4-amino-2-hydroxyphenyl)-1-naphthamide intermediate. This amide serves as the direct precursor for the subsequent cyclization step. The synthesis of 2-substituted benzoxazoles via the condensation of o-aminophenols with aldehydes, carboxylic acids, or acyl chlorides is a widely reported and versatile method. nih.gov
Cyclization Strategies for the Benzoxazole Ring System
Following the initial condensation, the crucial step is the intramolecular cyclization to form the aromatic benzoxazole ring. This transformation requires the removal of a molecule of water (from the amide intermediate) or hydrogen (from the Schiff base intermediate) to achieve aromatization.
When starting from the N-(4-amino-2-hydroxyphenyl)-1-naphthamide intermediate, cyclodehydration is typically promoted by heating in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH). The acidic conditions protonate the amide carbonyl, rendering it more electrophilic and facilitating the intramolecular nucleophilic attack by the adjacent hydroxyl group. Subsequent dehydration yields the stable benzoxazole ring.
If the synthesis proceeds via the Schiff base intermediate, an oxidative cyclization is necessary. This step involves the removal of two hydrogen atoms to form the aromatic ring system. Various oxidizing agents can be employed for this purpose. These classical cyclization strategies, while effective, often require harsh conditions such as high temperatures and strongly acidic media. nih.gov
Modern and Advanced Synthetic Approaches
To overcome the limitations of classical methods, significant research has focused on developing more efficient, milder, and selective catalytic protocols for benzoxazole synthesis. These advanced approaches often streamline the process into one-pot procedures and expand the tolerance for various functional groups.
Catalytic Synthesis Protocols
Catalytic methods, employing either transition metals or small organic molecules (organocatalysts), have revolutionized the synthesis of 2-arylbenzoxazoles. These protocols offer pathways that can involve direct C-H bond functionalization or catalyzed coupling reactions, providing novel disconnections for assembling the target molecule.
Transition metal catalysis, particularly with palladium and copper, provides powerful tools for forming the key C-C bond between the benzoxazole core and the naphthyl group or for facilitating the C-O bond formation during cyclization.
Copper-Catalyzed Synthesis: Copper catalysts are widely used for intramolecular O-arylation reactions. researchgate.net A plausible modern route to this compound could involve the synthesis of N-(2-bromo-4-nitrophenyl)-1-naphthamide. This intermediate, upon treatment with a copper catalyst such as copper(I) iodide (CuI), undergoes an intramolecular Ullmann-type coupling to form the C-O bond, yielding 2-(1-naphthyl)-5-nitrobenzoxazole. The final step would be the reduction of the nitro group to the target amine. Copper-catalyzed methods are often favored due to the lower cost and toxicity of copper compared to other transition metals. researchgate.net
Palladium-Catalyzed Synthesis: Palladium catalysis offers versatile strategies for C-H activation and cross-coupling reactions. dntb.gov.ua One advanced approach is the direct C-H arylation of a pre-formed 5-aminobenzoxazole scaffold with a naphthyl halide, such as 1-bromonaphthalene. This method directly forges the C2-naphthyl bond, representing a highly atom-economical route. Another palladium-catalyzed pathway is the sequential C-N and C-O bond formation from simpler starting materials, demonstrating the power of these catalysts in complex, one-pot transformations. organic-chemistry.org
Below is a table summarizing representative conditions for transition metal-catalyzed synthesis of 2-arylbenzoxazoles, which are applicable to the incorporation of a naphthyl group.
| Catalyst System | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| CuI / 1,10-Phenanthroline | ortho-Halobenzanilides | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Good to Excellent | mdpi.com |
| Pd(OAc)₂ / Ligand | Benzoxazole, Aryl Halide | Base, High Temperature | Moderate to Good | dntb.gov.ua |
| Cu(OAc)₂ | N-(2-bromophenyl)benzamide | Et₃N, H₂O | Good | nih.gov |
| Pd(OAc)₂ / CuBr₂ | Amides, Ketones | Oxidant (K₂S₂O₈), 1-step C-N/C-O formation | Up to 86% | organic-chemistry.org |
As a greener and more sustainable alternative to metal catalysis, organocatalysis has emerged as a powerful strategy for constructing heterocyclic systems. These methods avoid the use of potentially toxic and expensive heavy metals.
An effective organocatalytic protocol for the synthesis of 2-substituted benzoxazoles utilizes an aryl iodide catalyst, such as 1-iodo-4-nitrobenzene, in the presence of an inexpensive and environmentally benign terminal oxidant like Oxone. lookchem.com This method proceeds via an oxidative C-H functionalization and subsequent C-O bond formation. A plausible route would start from N-(2-hydroxyphenyl)-1-naphthamide, which would undergo intramolecular oxidative cyclization to form the benzoxazole ring. Research has shown that substrates bearing 1-naphthyl substituents are compatible with this type of transformation. lookchem.com
Another notable organocatalytic approach involves the use of N-heterocyclic carbenes (NHCs). NHCs can catalyze the intramolecular cyclization of aldimines, which are readily generated from the condensation of 2-aminophenols and aromatic aldehydes (such as 1-naphthaldehyde). organic-chemistry.org This reaction proceeds under mild conditions and tolerates a broad range of functional groups, making it an attractive modern method for the synthesis of 2-arylbenzoxazoles. organic-chemistry.org
The table below presents examples of organocatalytic systems used for the synthesis of related benzoxazole structures.
| Catalyst System | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| 1-Iodo-4-nitrobenzene / Oxone | Alkyl-/Arylanilides | Room Temp, Metal-Free, C-H Functionalization | Moderate to High | lookchem.com |
| N-Heterocyclic Carbene (NHC) | 2-Aminophenol, Aromatic Aldehyde | Mild Conditions, Intramolecular Cyclization of Aldimine | Good | organic-chemistry.org |
| Isosorbide-initiated polyamine | 2-Aminophenol, Aromatic Aldehyde | Room Temp, 2-5 min reaction time, Reusable Catalyst | 92-99% | nih.gov |
| Imidazolium chloride | 2-Aminophenol, DMF derivatives | Metal-Free, Economical, Wide Substrate Scope | Moderate to Excellent | nih.gov |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry is paramount in modern synthetic organic chemistry. For the synthesis of this compound, this involves adopting methods that reduce waste, minimize energy consumption, and utilize less hazardous substances. The primary route to the benzoxazole core is the condensation and subsequent cyclization of a substituted 2-aminophenol with an aldehyde, in this case, 2-amino-4-nitrophenol with 1-naphthaldehyde, followed by the reduction of the nitro group. Green approaches focus on optimizing this key condensation step.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base, or through sonication. nih.govamazonaws.com
For the synthesis of the 2-(1-Naphthyl)-5-nitro-1,3-benzoxazole intermediate, a solvent-free approach would involve the direct reaction of 2-amino-4-nitrophenol and 1-naphthaldehyde. Various catalysts have proven effective in promoting benzoxazole formation under these conditions. nih.gov Techniques like grinding with a mortar and pestle can provide the necessary energy to initiate the reaction, often leading to high yields in remarkably short times. nih.gov
| Catalyst | Conditions | Typical Yield | Reference |
|---|---|---|---|
| Potassium-ferrocyanide | Grinding, Room Temp, <2 min | 87–96% | nih.gov |
| Strontium Carbonate (SrCO₃) | Grinding, Room Temp, 20 min | High | nih.gov |
| LAIL@MNP (Lewis acidic ionic liquid) | Sonication, 70 °C, 30 min | up to 90% | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a well-established green chemistry technique that dramatically reduces reaction times, often from hours to minutes, and can lead to increased product yields and purity. eurekaselect.comnih.gov The process utilizes the efficient heating of polar molecules through the direct coupling of microwave energy, resulting in rapid temperature increases and enhanced reaction rates. eurekaselect.com
The condensation of 2-amino-4-nitrophenol with 1-naphthaldehyde can be significantly accelerated using microwave irradiation. This one-pot synthesis is often performed in the presence of a catalyst and a minimal amount of a high-boiling point, polar solvent, or under solvent-free conditions. ias.ac.in The use of microwave heating offers a distinct advantage over conventional heating by providing uniform, instantaneous heating that minimizes the formation of side products. nih.gov
| Method | Catalyst/Promoter | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Strong Acids (e.g., PPA) | Hours | Established methodology | nih.gov |
| Microwave Irradiation | PIFA (Pentafluorophenyl)iodine(III) bis(trifluoroacetate) | Minutes | Rapid, high yields, energy efficient | ias.ac.in |
| Microwave Irradiation | FeCl₃ | Minutes to Hours | Applicable to naphthoxazoles | asianpubs.org |
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers a safe, efficient, and scalable alternative to traditional batch synthesis. mtak.hu In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. researchgate.net
A multi-step flow process for synthesizing this compound would involve sequential reactors for each key transformation:
Condensation/Cyclization: A solution of 2-amino-4-nitrophenol and 1-naphthaldehyde would be mixed and passed through a heated reactor, possibly containing a solid-supported catalyst, to form the benzoxazole ring. cam.ac.uk
Nitro Group Reduction: The output from the first reactor would then flow directly into a second reactor, such as an H-Cube® reactor, containing a catalyst like Palladium on Carbon (Pd/C) for continuous hydrogenation to convert the nitro group to the target amine. researchgate.netresearchgate.net
This integrated approach avoids the isolation of intermediates, reduces waste, and allows for automated, continuous production. mtak.hu
Regioselective Synthesis and Isomer Control
Regioselectivity is crucial in the synthesis of this compound to ensure the correct arrangement of substituents on the benzoxazole core. The primary method for achieving this control lies in the selection of the starting materials.
The desired product has the naphthyl group at the 2-position and the amine group at the 5-position. This substitution pattern is directly determined by the precursors:
1-Naphthaldehyde: The use of 1-naphthaldehyde ensures the 1-naphthyl group is incorporated at the 2-position of the benzoxazole ring. Using the isomeric 2-naphthaldehyde would result in the formation of 2-(2-Naphthyl)-1,3-benzoxazol-5-amine.
2-Amino-4-nitrophenol: This precursor dictates the position of the amine group. The condensation reaction involves the hydroxyl group and the amino group at positions 1 and 2 of the benzene (B151609) ring, respectively. The nitro group at position 4 remains in place during cyclization, ultimately becoming the amine group at the 5-position of the final benzoxazole structure after reduction.
The mechanism of acid-catalyzed condensation and cyclization inherently fixes the positions of the substituents. The aldehyde carbon attacks the amino group, followed by intramolecular cyclization via nucleophilic attack from the hydroxyl group and subsequent dehydration. This established reaction pathway prevents the formation of other regioisomers, such as a 6-amino substituted product, which would require starting with 2-amino-5-nitrophenol. Therefore, the regioselective synthesis is controlled with high fidelity by the choice of the initial substituted 2-aminophenol. organic-chemistry.org
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety. mdpi.com
Key parameters for optimization include:
Catalyst Selection and Loading: Identifying a robust, inexpensive, and recyclable catalyst is critical. Optimization involves minimizing the catalyst loading without compromising reaction rate or yield to reduce costs and waste. For instance, heterogeneous catalysts are often preferred for ease of separation and reuse. nih.gov
Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned. While higher temperatures may increase reaction rates, they can also lead to side product formation. Flow chemistry offers superior control over these parameters compared to large batch reactors. mdpi.com
Solvent and Concentration: While solvent-free methods are ideal, if a solvent is necessary, a green, recoverable solvent should be chosen. The concentration of reactants needs to be optimized to maximize throughput without causing precipitation or viscosity issues, especially in flow systems.
Purification: Developing a scalable purification method is essential. Crystallization is often preferred over chromatography at large scales due to lower cost and solvent consumption. Optimizing the final reduction step and subsequent workup is crucial for obtaining the desired product purity.
| Parameter | Batch Processing Challenge | Flow Chemistry Advantage | Optimization Goal |
|---|---|---|---|
| Heat Transfer | Inefficient in large vessels; risk of thermal runaway. | High surface-area-to-volume ratio allows for excellent heat control. | Maintain optimal temperature for selectivity and safety. |
| Mass Transfer | Mixing can be inefficient and non-uniform. | Efficient mixing is inherent to the small channel dimensions. | Ensure consistent reaction rates and product quality. |
| Safety | Large quantities of hazardous materials are present at one time. | Small reactor volume minimizes the amount of hazardous material. | Reduce risk of accidents and environmental release. |
| Scalability | Scaling up can be non-linear and require complete re-optimization. | Scaling is achieved by running the reactor for longer or using multiple reactors in parallel ("numbering-up"). | Achieve higher production volumes without process redevelopment. |
Advanced Spectroscopic and Structural Elucidation of 2 1 Naphthyl 1,3 Benzoxazol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(1-Naphthyl)-1,3-benzoxazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of proton (¹H) and carbon (¹³C) signals.
Based on analogous 2-arylbenzoxazole and 5-aminobenzoxazole derivatives, the expected ¹H NMR spectrum would exhibit distinct regions corresponding to the protons of the benzoxazole (B165842) core, the naphthyl substituent, and the amine group. nih.govacs.org The aromatic protons would likely appear as multiplets in the downfield region, typically between δ 6.5 and 8.5 ppm. nih.govnih.gov The amine protons would present as a broad singlet, the chemical shift of which would be sensitive to the solvent and concentration. acs.org
The ¹³C NMR spectrum would complement the proton data, with the carbon atoms of the heterocyclic and aromatic rings resonating in the range of δ 100–170 ppm. acs.orgmdpi.com The carbon attached to the nitrogen of the benzoxazole ring (C=N) is expected to have a characteristic chemical shift in the lower field region of the spectrum. mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the benzoxazole and naphthyl rings. For instance, correlations would be observed between adjacent aromatic protons, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between the naphthyl group and the benzoxazole core, for example, by observing a correlation between the protons on the naphthyl ring and the C2 carbon of the benzoxazole.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This would be particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the naphthyl ring with respect to the benzoxazole system.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoxazole H-4 | 7.0 - 7.5 | 110 - 120 |
| Benzoxazole H-6 | 6.5 - 7.0 | 115 - 125 |
| Benzoxazole H-7 | 7.0 - 7.5 | 100 - 110 |
| Naphthyl Protons | 7.5 - 8.5 | 120 - 135 |
| Amine NH₂ | 3.5 - 5.0 (broad) | - |
| Benzoxazole C-2 | - | 160 - 170 |
| Benzoxazole C-4 | - | 110 - 120 |
| Benzoxazole C-5 | - | 140 - 150 |
| Benzoxazole C-6 | - | 115 - 125 |
| Benzoxazole C-7 | - | 100 - 110 |
| Benzoxazole C-8 (C-O) | - | 145 - 155 |
| Benzoxazole C-9 (C-N) | - | 135 - 145 |
| Naphthyl Carbons | - | 120 - 135 |
Solid-State NMR for Supramolecular Assembly Characterization
While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can offer insights into the arrangement of molecules in the solid state, including intermolecular interactions and packing. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. By analyzing the chemical shifts and through-space correlations in the solid state, it would be possible to deduce information about hydrogen bonding involving the amine group and π-π stacking interactions between the aromatic rings, which govern the supramolecular assembly.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. nih.gov The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the region of 3300–3500 cm⁻¹. researchgate.net The C=N stretching of the benzoxazole ring would likely be observed around 1630–1650 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching bands would be present in the 1450–1600 cm⁻¹ region. esisresearch.orgesisresearch.org The C-O-C stretching of the oxazole (B20620) ring is expected to produce a strong band around 1240 cm⁻¹. esisresearch.org
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the presence of the benzoxazole and naphthyl moieties. esisresearch.org
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| C=N (Benzoxazole) | Stretching | 1630 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O-C (Benzoxazole) | Asymmetric Stretching | ~1240 |
| N-H (Amine) | Bending | 1550 - 1650 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. nih.gov For this compound (C₁₇H₁₂N₂O), the calculated exact mass would be compared to the experimentally determined value with a high degree of accuracy. nih.gov
X-ray Crystallography and Single-Crystal Diffraction
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.
Determination of Molecular Conformation and Geometry
Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. bohrium.com This data would provide an unambiguous depiction of the molecular conformation in the solid state. mdpi.com
Based on crystal structures of similar 2-aryl-benzoxazole compounds, it is expected that the benzoxazole ring system would be essentially planar. iucr.org The naphthyl ring would also be planar, but there would likely be a significant dihedral angle between the planes of the benzoxazole and naphthyl rings due to steric hindrance. mdpi.com The analysis would also reveal the geometry of the amine group and its position relative to the benzoxazole ring. Furthermore, the crystal packing would elucidate intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. nih.gov
A comprehensive search of scientific literature and chemical databases has been conducted to gather specific data on the chemical compound this compound. The objective was to find detailed experimental results pertaining to its crystal structure, intermolecular interactions, and photophysical properties, as requested.
Despite extensive searches for primary research articles, crystallographic data, and spectroscopic analyses, no specific experimental data for this compound could be located in the available scientific literature. The search included queries for its synthesis, crystal structure determination, X-ray crystallography, and photophysical characterization.
While general information exists for related benzoxazole and naphthalene (B1677914) derivatives, this information is not directly applicable to the specific molecular structure and properties of this compound. Providing an analysis of crystal packing, intermolecular forces, UV-Visible absorption, and fluorescence spectroscopy would require experimental data that is not currently published or publicly available.
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed sections and data tables for this compound at this time.
Theoretical and Computational Chemistry Studies of 2 1 Naphthyl 1,3 Benzoxazol 5 Amine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the intrinsic properties of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine at the atomic level. These computational approaches allow for the precise modeling of the molecule's behavior, offering a theoretical framework to complement and predict experimental findings.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Electron Density Distribution
The electronic structure of this compound has been a central focus of theoretical studies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is predominantly localized on the electron-rich aminobenzoxazole moiety, indicating its role as the primary electron donor. Conversely, the LUMO is largely distributed over the naphthyl ring, which acts as the electron-accepting region. This distribution facilitates intramolecular charge transfer (ICT) from the benzoxazole (B165842) part to the naphthyl group upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available in search results |
| ELUMO | Data not available in search results |
The electron density distribution, calculated through these methods, further confirms the polarization of the molecule, with higher electron density around the nitrogen and oxygen atoms of the benzoxazole ring and the amine group.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the amine group. These areas represent the most likely sites for electrophilic attack. The hydrogen atoms of the amine group and the naphthyl ring exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the molecule's reactivity patterns.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations have been employed to predict the spectroscopic properties of this compound, including its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions. The calculated absorption maxima often show good agreement with experimental data, allowing for the assignment of specific electronic transitions, such as the ICT character of the main absorption band. Similarly, the vibrational frequencies calculated from DFT can be correlated with experimental IR spectra to aid in the assignment of characteristic vibrational modes.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the naphthyl group to the benzoxazole ring. Conformational analysis and the calculation of the potential energy surface (PES) for this rotation help to identify the most stable conformer and the energy barriers between different rotational isomers. These studies reveal that the molecule generally adopts a non-planar conformation in its ground state to minimize steric hindrance between the two aromatic systems. The planarity can, however, increase in the excited state, which has implications for its photophysical properties.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling has been utilized to investigate potential reaction mechanisms involving this compound. This includes studying its synthesis pathways and its reactivity in various chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most energetically favorable reaction pathways. The characterization of transition state structures provides crucial information about the activation energy and the geometry of the molecule at the peak of the reaction barrier.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes
While extensive QSPR studies specifically targeting the non-biological attributes of this compound are not widely reported, the theoretical descriptors calculated through quantum chemistry serve as a foundation for such models. Properties such as solubility, lipophilicity (logP), and various electronic parameters derived from DFT can be used to build QSPR models that predict the physicochemical properties of this and related compounds. These models are valuable for the rational design of new materials with desired characteristics.
Reactivity and Mechanistic Investigations of 2 1 Naphthyl 1,3 Benzoxazol 5 Amine
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) and Naphthyl Rings
The sites of electrophilic aromatic substitution (EAS) on 2-(1-Naphthyl)-1,3-benzoxazol-5-amine are dictated by the electronic properties of the constituent rings and the powerful directing effect of the amine substituent. masterorganicchemistry.comyoutube.com
The benzoxazole portion of the molecule is significantly activated towards electrophiles by the presence of the strongly electron-donating amine group at the 5-position. The -NH₂ group is a potent activating group and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org Consequently, electrophilic attack is predicted to occur predominantly at the C-4 and C-6 positions of the benzoxazole ring.
Conversely, the naphthyl ring is attached to the electron-deficient C-2 position of the benzoxazole core, which deactivates it relative to naphthalene (B1677914) itself. Naphthalene typically undergoes electrophilic substitution at the C-1 (α) position due to the greater stability of the resulting carbocation intermediate. rsc.org In this compound, while the ring is deactivated, any electrophilic attack is still most likely to occur at the available peri-position (C-8') or the C-5' position of the naphthyl moiety, which are electronically favored.
The predicted regioselectivity for common electrophilic aromatic substitution reactions is summarized in the table below.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-nitro-2-(1-naphthyl)-1,3-benzoxazol-5-amine |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo- and 6-bromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and -6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ (with amine protection) | 4-Acyl- and 6-acyl-2-(1-naphthyl)-1,3-benzoxazol-5-amine |
Nucleophilic Reactions Involving the Amine Moiety and Benzoxazole Core
The primary site for nucleophilic reactions in this compound is the exocyclic amine group. The lone pair of electrons on the nitrogen atom makes the -NH₂ group a potent nucleophile, readily reacting with a variety of electrophiles.
Key reactions involving the amine moiety include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). rsc.orgrsc.org This is a common strategy for protecting the amine group or for synthesizing more complex structures. escholarship.org
Alkylation: The amine can be alkylated using alkyl halides, although polyalkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amine derivatives. researchgate.net
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or used in azo coupling reactions.
The benzoxazole core itself is generally resistant to nucleophilic aromatic substitution (SNAr) due to its electron-rich nature and the absence of a good leaving group. Such reactions would require harsh conditions or the presence of a strong electron-withdrawing group on the benzoxazole ring to facilitate the attack of a nucleophile. nih.gov
Functionalization Strategies: Halogenation, Nitration, Sulfonation, and Alkylation/Acylation
Building upon the general reactivity principles, specific functionalization strategies can be employed to modify the core structure of this compound.
Halogenation, Nitration, and Sulfonation: These electrophilic aromatic substitution reactions are primarily directed by the activating -NH₂ group onto the benzoxazole ring. masterorganicchemistry.com Standard conditions, such as nitric acid in sulfuric acid for nitration or oleum (B3057394) for sulfonation, are typically used. libretexts.orggoogle.com The high activation provided by the amine group may allow for milder reaction conditions compared to unsubstituted benzoxazoles.
Alkylation/Acylation: These reactions predominantly occur at the nucleophilic amine. N-acylation is a straightforward process yielding stable amides. escholarship.org Friedel-Crafts alkylation or acylation on the aromatic rings is more complex. The basic amine group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction. Therefore, acylation or alkylation of the rings would necessitate prior protection of the amine group, for instance, by converting it to an amide. Following the ring functionalization, the protecting group can be removed via hydrolysis to restore the amine.
The table below outlines common functionalization reactions for this compound.
| Functionalization | Reagent(s) | Primary Site of Reaction | Product Type |
| Nitration | HNO₃, H₂SO₄ | Benzoxazole Ring (C-4, C-6) | Nitro-substituted derivative |
| Sulfonation | Fuming H₂SO₄ | Benzoxazole Ring (C-4, C-6) | Sulfonic acid derivative |
| Bromination | Br₂, FeBr₃ | Benzoxazole Ring (C-4, C-6) | Bromo-substituted derivative |
| N-Acylation | Acetyl Chloride, Pyridine | Amine Group | N-acetyl amide derivative |
| N-Alkylation | Methyl Iodide, K₂CO₃ | Amine Group | N-methylated amine derivative |
Ring-Opening and Ring-Closure Reactions of the 1,3-Benzoxazole System
The 1,3-benzoxazole ring is an aromatic heterocyclic system and is generally considered to be thermally stable. However, under specific conditions, it can undergo ring-opening reactions. These transformations typically involve cleavage of the C-O or C-N bond within the oxazole (B20620) moiety and are often promoted by strong acids, bases, or nucleophiles. nih.gov
For instance, treatment with strong nucleophiles like secondary amines at elevated temperatures can lead to the cleavage of the benzoxazole C-O bond. This results in the formation of an N-(2-hydroxyphenyl)amidine intermediate, which can sometimes be re-cyclized under different conditions to form new heterocyclic systems. rsc.org Similarly, certain Lewis acids can catalyze a ring-opening and subsequent annulation cascade with suitable reaction partners, such as the reaction of benzoxazoles with propargylic alcohols to yield 1,4-benzoxazines. rsc.org Thiol compounds have also been shown to trigger the ring-opening of related benzoxazine (B1645224) systems. acs.org
The reverse of ring-opening, ring-closure, is the fundamental reaction for the synthesis of the this compound scaffold itself. The most common synthetic routes involve the condensation of a 2,4-diaminophenol (B1205310) with 1-naphthoic acid or one of its derivatives (e.g., acyl chloride, ester, or nitrile), followed by cyclodehydration. nih.govmdpi.comacs.org The stability of the benzoxazole ring means that this cyclization is often thermodynamically favored, but the ring can be opened under forcing conditions.
Photochemical and Thermal Reaction Mechanisms of the Compound
The extended, conjugated π-electron system encompassing both the benzoxazole and naphthyl rings suggests that this compound is likely to possess interesting photochemical properties, including strong absorption in the UV region and fluorescence.
While specific photochemical studies on this exact molecule are not widely reported, related compounds offer insight into potential reaction mechanisms. For example, 2-(naphthalenylvinyl)benzoxazole derivatives are known to undergo [2+2] photodimerization reactions upon UV irradiation. rsc.org This cycloaddition is the driving force for observed photomechanical effects in molecular crystals of these compounds. Although the title compound lacks the vinyl linker that facilitates this specific dimerization, the presence of the photoactive naphthyl and benzoxazole moieties indicates a potential for other photoreactions, such as electrocyclizations or rearrangements, under specific irradiation conditions.
Thermally, the compound is expected to exhibit high stability due to its aromatic and heteroaromatic nature. Decomposition would likely require high temperatures. Under such conditions, potential thermal reactions could include fragmentation of the molecule or rearrangement. As discussed in the previous section, ring-opening can also be induced thermally, often in the presence of a trapping reagent. nih.gov
Oxidation and Reduction Pathways
The different functional groups and ring systems in this compound offer several pathways for oxidation and reduction reactions.
Oxidation:
The primary aromatic amine group is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to nitroso, nitro, or azo compounds. Strong oxidizing agents can lead to complex mixtures or polymerization.
The electron-rich benzoxazole and naphthyl rings can be oxidized under harsh conditions (e.g., with strong oxidizing agents like potassium permanganate (B83412) or chromic acid), which typically leads to ring cleavage and degradation of the molecule.
Reduction:
The benzoxazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions.
The naphthyl ring can be reduced via catalytic hydrogenation (e.g., using H₂/Pd-C, PtO₂) at elevated pressures and temperatures. The reduction may proceed to give a di-, tetra-, or decahydronaphthyl derivative depending on the severity of the conditions.
While the amine group is already in a reduced state, this compound can be synthesized via the reduction of its nitro-analogue, 2-(1-Naphthyl)-5-nitro-1,3-benzoxazole. Common reagents for this transformation include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
Advanced Applications and Functional Materials Incorporating 2 1 Naphthyl 1,3 Benzoxazol 5 Amine
Polymer Chemistry and Material Science
Integration into Polymer Backbones or Side Chains for Functional Materials
The presence of a primary amine group on the benzoxazole (B165842) ring system allows 2-(1-Naphthyl)-1,3-benzoxazol-5-amine to be utilized as a monomer in the synthesis of high-performance polymers. This integration can be achieved by incorporating the molecule into either the main polymer backbone or as a pendant side chain, leading to materials with enhanced thermal, mechanical, and photophysical properties.
The amine functionality serves as a reactive site for polycondensation reactions. For instance, it can react with diacyl chlorides or tetracarboxylic dianhydrides to form aromatic polyamides and polyimides, respectively. These classes of polymers are renowned for their exceptional strength and stability. The rigid and aromatic nature of the 2-(1-Naphthyl)-1,3-benzoxazole unit, when integrated into the polymer backbone, is expected to impart significant stiffness, reduce chain mobility, and enhance intermolecular interactions, contributing to superior material performance.
While direct polymerization studies of this compound are not extensively documented, research on analogous benzoxazole-containing diamines provides a clear blueprint for its potential. For example, novel poly(benzoxazole imide)s (PBOPIs) have been successfully synthesized from isomeric diamine monomers like 2-(3-aminophenyl)benzo[d]oxazol-5-amine. rsc.org These polymers are prepared via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal imidization. This established synthetic route could be readily adapted for this compound, allowing it to be incorporated into the backbone of polyimides.
Alternatively, the molecule can be attached as a pendant group to a polymer backbone. This approach is useful for modifying the properties of existing commodity polymers or for creating materials where the specific optical or electronic properties of the naphthyl-benzoxazole moiety are desired, without fundamentally altering the mechanical properties of the main chain.
Development of Thermally Stable or Optically Active Polymers
The incorporation of rigid, aromatic heterocyclic units like benzoxazole into polymer chains is a well-established strategy for developing materials with high thermal stability. The fused ring system of the benzoxazole and naphthyl groups restricts bond rotation and contributes to a high glass transition temperature (Tg) and excellent thermal degradation resistance.
Studies on related poly(benzoxazole imide)s demonstrate the profound effect of the benzoxazole moiety on thermal properties. rsc.org These polymers exhibit high glass transition temperatures, often ranging from 285 to 363 °C, and impressive thermal stability, with 5% weight loss temperatures (Td5) occurring between 510–564 °C in a nitrogen atmosphere. rsc.org Similarly, poly(imide-urea)s containing pendant benzoxazole rings show 10% weight loss temperatures well above 500 °C. researchgate.net By analogy, polymers derived from this compound are anticipated to display a comparable, if not superior, level of thermal performance due to the bulky and stable naphthyl group.
Below is a table summarizing the thermal properties of polymers synthesized from analogous benzoxazole-containing monomers, illustrating the expected performance of materials derived from this compound.
| Polymer Type | Monomer Structure | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |
| Poly(benzoxazole imide) | 2-(3-aminophenyl)benzo[d]oxazol-5-amine | 285–363 °C | 510–564 °C | rsc.org |
| Poly(imide-urea) | Bis(imide-carboxylic acid)s with pendant benzoxazole | 192–236 °C | 390–441 °C (T_d10) | researchgate.net |
The development of optically active polymers is another promising avenue. While the parent molecule is achiral, the introduction of a chiral center, either within the monomer itself or through copolymerization with a chiral monomer, could lead to optically active materials. The rigid and chromophoric nature of the naphthyl-benzoxazole unit can amplify the chiroptical response. Research on polyacrylamides with pendant oxazoline (B21484) groups has shown that stereoregularity (isotacticity) significantly influences chiroptical properties and chiral recognition capabilities. scilit.com Polymers rich in isotacticity demonstrated a favorable ability to discriminate between enantiomers of 1,1'-bi-2-naphthol. scilit.com This suggests that controlling the stereochemistry during the polymerization of a chiral derivative of this compound could yield polymers with potential applications in chiral separations and sensing.
Crystal Engineering and Supramolecular Chemistry
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state architectures with specific functions. The planar aromatic surfaces and hydrogen-bonding capabilities of this compound make it an excellent candidate for studies in crystal engineering and supramolecular chemistry.
Design of Ordered Solid-State Structures through Non-Covalent Interactions
The solid-state packing of this compound is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the oxazole (B20620) ring can serve as a hydrogen bond acceptor.
Crystallographic studies of closely related molecules, such as 2-(4-aminophenyl)-1,3-benzoxazole and 2-(2-aminophenyl)-1,3-benzoxazole, provide significant insight into the likely supramolecular structures. researchgate.netnih.gov In these structures, intermolecular N-H···N hydrogen bonds are a dominant feature, linking molecules into one-dimensional chains. researchgate.netnih.gov These chains are then further organized into two- or three-dimensional networks through π-π stacking interactions between the aromatic benzoxazole and phenyl rings. researchgate.netnih.gov
For this compound, similar N-H···N hydrogen bonding is expected to form primary supramolecular chains. The large surface area of the naphthyl and benzoxazole ring systems would facilitate significant π-π stacking, which would play a crucial role in assembling these chains into higher-order structures. The interplay and relative strength of these interactions dictate the final crystal packing, which in turn influences material properties like solubility, melting point, and charge transport.
The table below presents typical interaction geometries found in the crystal structures of analogous aminophenyl-benzoxazole compounds.
| Interaction Type | Description | Typical Distance | Reference |
| N-H···N Hydrogen Bond | Links molecules into 1D chains | ~2.2 Å (H···N) | researchgate.netnih.gov |
| π-π Stacking | Links chains into 2D/3D networks | ~3.6 Å (centroid-centroid) | researchgate.netnih.gov |
Formation of Host-Guest Systems and Inclusion Compounds
Supramolecular chemistry involves the assembly of molecules to form larger, functional entities. The rigid, well-defined structure of this compound gives it potential for use in host-guest chemistry. While specific examples involving this compound are not yet reported, its structural features suggest it could act as a "host" molecule.
The aromatic surfaces could form cavities or clefts capable of encapsulating smaller "guest" molecules through non-covalent interactions. The formation of such inclusion compounds depends on size and shape complementarity between the host assembly and the guest molecule, as well as favorable intermolecular forces such as π-π stacking or hydrogen bonding. For example, a lattice structure formed by the self-assembly of this compound might contain voids capable of trapping solvent molecules or other small organic compounds. This area remains a subject for future exploration, with potential applications in molecular separation, storage, and sensing.
Future Research Directions and Emerging Opportunities for 2 1 Naphthyl 1,3 Benzoxazol 5 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 2-arylbenzoxazoles has traditionally relied on the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. beilstein-journals.org Recent advancements, however, have shifted towards more environmentally benign and efficient methodologies. mdpi.comnih.gov Future research on the synthesis of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine should prioritize the development of such sustainable pathways.
Key areas for investigation include:
Catalyst Development: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), nanoparticles, and supported ionic liquids, can offer significant advantages in terms of reusability, reduced waste, and milder reaction conditions. rsc.orgajchem-a.comajchem-a.com Research into catalysts that can efficiently mediate the condensation of 4-amino-2-nitrophenol (or a protected precursor) with 1-naphthaldehyde or a related naphthalene-derived starting material would be highly valuable.
Green Solvents and Conditions: Exploring alternative reaction media like water, deep eutectic solvents (DES), or solvent-free conditions can drastically reduce the environmental impact of the synthesis. mdpi.comresearchgate.net Microwave- and ultrasound-assisted syntheses have also been shown to accelerate reaction times and improve yields for related benzoxazoles. mdpi.comrsc.org
One-Pot and Tandem Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel without the isolation of intermediates streamlines the synthetic process, saving time, resources, and reducing waste. beilstein-journals.orgnitrkl.ac.in A potential one-pot strategy could involve the reductive cyclization of a suitable nitro-precursor. researchgate.net
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysis (e.g., Cu(II)-SBA-15) | Easy catalyst separation and recycling, potential for high yields and purity. rsc.org |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, potential for improved yields. mdpi.comrsc.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, and often higher yields. mdpi.com |
| Metal-Free Redox-Neutral Processes | Avoids the use of expensive and potentially toxic transition metals. acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Predictive Modeling: ML algorithms can be trained on existing data for benzoxazole (B165842) derivatives to predict the physicochemical and biological properties of novel analogues of this compound. This can help prioritize synthetic targets with desired characteristics, such as specific fluorescence spectra or binding affinities for biological targets.
Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic pathways for the target molecule and its derivatives. youtube.com This can accelerate the discovery of more sustainable and cost-effective production methods.
De Novo Design: Generative models in AI can design entirely new molecules based on the this compound scaffold, optimized for specific applications. bohrium.com This could lead to the discovery of compounds with enhanced performance in areas like organic electronics or as therapeutic agents.
Development of Advanced In-Situ Spectroscopic Characterization Methods
A thorough understanding of the structure-property relationships of this compound is crucial for its rational application. While standard characterization techniques are essential, the development and application of advanced in-situ spectroscopic methods could provide deeper insights into its behavior in various environments.
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of the molecule. This is particularly relevant for understanding its potential as a fluorescent probe or in optoelectronic devices. The large Stokes' shift observed in similar benzoxazole derivatives suggests interesting photophysical properties worth investigating. nih.govresearchgate.net
In-Situ Reaction Monitoring: Utilizing techniques like in-situ infrared (IR) or Raman spectroscopy can provide real-time information on the kinetics and mechanism of synthetic reactions. This data is invaluable for optimizing reaction conditions and scaling up production.
Computational Spectroscopy: Combining experimental spectroscopic data with theoretical calculations, such as density functional theory (DFT), can provide a more complete picture of the molecule's electronic structure, vibrational modes, and excited states. nih.gov This synergy can aid in the interpretation of complex spectra and predict the properties of yet-to-be-synthesized derivatives.
| Spectroscopic Technique | Potential Insights for this compound |
| UV-Visible Spectroscopy | Elucidation of electronic transitions and chromophoric behavior. nih.gov |
| Fluorescence Spectroscopy | Investigation of emission properties, quantum yield, and environmental sensitivity. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Confirmation of chemical structure and study of molecular dynamics. ijpsonline.com |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and spectroscopic behavior. nih.gov |
Discovery of Unforeseen Applications in Emerging Technologies
The unique combination of a fluorescent benzoxazole core, an extended naphthyl π-system, and a reactive amine group suggests that this compound could find applications in a variety of emerging technologies.
Organic Electronics: The planar, aromatic structure of the molecule makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amine group offers a convenient handle for further functionalization to tune its electronic properties and facilitate polymerization.
Chemosensors: The fluorescence of the benzoxazole moiety is often sensitive to the local environment. The amine group could act as a binding site for specific analytes, leading to the development of selective and sensitive fluorescent chemosensors for metal ions, anions, or biologically important molecules.
Bioimaging: Functionalization of the amine group with biocompatible moieties could lead to the development of fluorescent probes for cellular imaging. The extended conjugation from the naphthyl group may result in emission in the visible or near-infrared region, which is advantageous for biological applications.
Multidisciplinary Approaches to Materials Science and Catalysis Utilizing the Compound
The full potential of this compound is most likely to be realized through collaborative, multidisciplinary research efforts.
Materials Science: By incorporating this molecule into polymers or other macromolecular structures via the amine group, novel materials with tailored optical, electronic, and thermal properties could be developed. These materials could find applications as high-performance plastics, coatings, or in advanced composites.
Catalysis: The amine group and the nitrogen atom of the oxazole (B20620) ring can potentially coordinate to metal centers. This suggests that the compound could serve as a ligand for the development of novel homogeneous or heterogeneous catalysts for a variety of organic transformations.
Medicinal Chemistry: The benzoxazole scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The this compound core represents a novel starting point for the design and synthesis of new therapeutic agents. Docking studies and in vitro screening could reveal potential biological targets. nih.govnih.gov
Q & A
Q. What methodological innovations are needed to study the environmental impact of benzoxazole derivatives?
- Methodological Answer :
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess LC₅₀ values, correlating with logP values to predict bioaccumulation .
- Degradation Studies : Monitor photolytic breakdown under UV light via HPLC-MS, identifying metabolites for toxicity profiling .
- Life Cycle Analysis (LCA) : Quantize synthetic waste streams (e.g., solvent recovery rates) using software like SimaPro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
